molecular formula C12H12ClNO2 B14679514 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate CAS No. 32496-81-4

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate

Cat. No.: B14679514
CAS No.: 32496-81-4
M. Wt: 237.68 g/mol
InChI Key: JDCYLDGYWWSQPS-UHFFFAOYSA-N
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Description

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring and a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be catalyzed by bases or Lewis acids to enhance the yield and selectivity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is unique due to the presence of both the 2-methylbut-3-yn-2-yl group and the 4-chlorophenyl group, which confer specific chemical and biological properties.

Properties

CAS No.

32496-81-4

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C12H12ClNO2/c1-4-12(2,3)16-11(15)14-10-7-5-9(13)6-8-10/h1,5-8H,2-3H3,(H,14,15)

InChI Key

JDCYLDGYWWSQPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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